molecular formula C5H9ClF3N B3325855 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2227198-26-5

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B3325855
CAS No.: 2227198-26-5
M. Wt: 175.58
InChI Key: CSLJNSSCBKHZQN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic compound characterized by a cyclobutane ring structure with a trifluoromethyl group (CF3) and an amine group (NH2) attached. It exists as a salt with hydrochloric acid (HCl).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the trifluoromethyl group and the amine group. Specific details about the synthesis are not widely available due to the compound’s novelty. potential synthetic routes likely involve reactions common to amine and cyclobutane ring formation.

Industrial Production Methods

The production would generally involve standard organic synthesis techniques under controlled conditions to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while substitution reactions involving the trifluoromethyl group can produce a variety of substituted cyclobutane derivatives.

Scientific Research Applications

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: The compound’s properties can be exploited in the development of new materials with desired characteristics.

    Biological Research: It can be used as a tool to study biological processes and interactions due to its distinct chemical properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The cyclobutane ring’s rigidity and the electron-withdrawing nature of the trifluoromethyl group influence how the molecule interacts with other molecules. These interactions can affect various biological pathways, making the compound useful in studying and modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride include:

  • 1-methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
  • 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclobutane ring with a trifluoromethyl group and an amine group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-4(9)2-3;/h3-4H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLJNSSCBKHZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-06-0, 2227198-26-5
Record name 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,3s)-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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